molecular formula C18H28N2O3 B4697418 4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID

4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID

Cat. No.: B4697418
M. Wt: 320.4 g/mol
InChI Key: JTZQIXLTOFNDKN-UHFFFAOYSA-N
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Description

4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID is a synthetic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. One common method involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the intermediate 4-(1-adamantyl)piperazine. This intermediate is then reacted with succinic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity of compounds, potentially improving their ability to cross biological membranes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(1-ADAMANTYL)PIPERAZINO]-4-OXOBUTANOIC ACID: can be compared with other adamantyl-containing compounds such as 1-adamantylamine and 1-adamantylurea.

    Piperazine derivatives: Compounds like 1-(4-bromophenyl)piperazine and 1-(2-methoxyphenyl)piperazine share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantyl group and piperazine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential therapeutic effects.

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c21-16(1-2-17(22)23)19-3-5-20(6-4-19)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,1-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZQIXLTOFNDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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